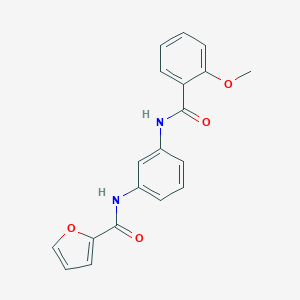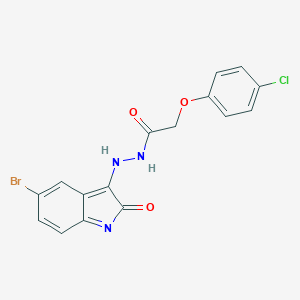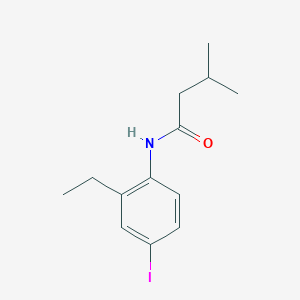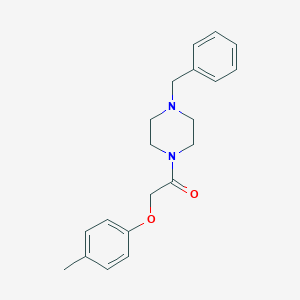
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BRAD, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BRAD belongs to the thiazolidinedione class of compounds and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of BRAD is not fully understood, but it is thought to act by modulating various signaling pathways in cells. BRAD has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. BRAD has also been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BRAD has been found to have various biochemical and physiological effects. In cancer cells, BRAD has been shown to induce apoptosis by activating the caspase pathway. BRAD has also been found to inhibit the expression of various genes involved in cell proliferation and survival. In diabetes treatment, BRAD has been shown to improve insulin sensitivity by increasing the uptake of glucose in cells. BRAD has also been found to reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRAD has several advantages for lab experiments, including its ease of synthesis and availability. BRAD has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of BRAD is its potential toxicity, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on BRAD. One area of interest is the development of more potent and selective derivatives of BRAD for use in cancer and diabetes treatment. Another area of research is the investigation of the mechanism of action of BRAD, which may provide insights into its therapeutic potential in various diseases. Additionally, the use of BRAD as a tool for studying cellular signaling pathways may lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of BRAD involves the reaction of 4-bromoaniline and 3-methylbenzoyl chloride in the presence of sodium hydroxide and thionyl chloride. The resulting product is then reacted with thiourea to yield the final product, BRAD. The synthesis of BRAD is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
BRAD has been studied for its potential therapeutic applications in various fields, including cancer research, diabetes treatment, and neurodegenerative disorders. In cancer research, BRAD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes treatment, BRAD has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, BRAD has been found to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H13BrN2O2S |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
5-(4-bromoanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
Clave InChI |
DZYDCQGDRZXLHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)



